6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is a compound with a fused imidazo[4,5-b]pyridine heterocyclic ring system . It is known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine involves various catalysts . For instance, one method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is held together by slipped pi-pi stacking between symmetry-related molecules . The dihedral angle between the imidazo[4,5-b]pyridine mean plane and that of the phenyl ring is 41.84 degrees .Chemical Reactions Analysis
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine reacts with organic compounds to form pharmaceutical active compounds . It is easily methylated by methyl iodide under catalytic conditions .Physical And Chemical Properties Analysis
The physicochemical properties of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine include a high GI absorption, BBB permeant, and a consensus Log Po/w of 1.5 . It is soluble with a solubility of 0.233 mg/ml .Scientific Research Applications
Antimicrobial Agent Development
Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial properties. The structural diversity of these compounds, including those derived from 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine, allows for the synthesis of new molecules with potential use in combating various pathogens .
Cancer Research
These compounds have shown promise in influencing cellular pathways related to cancer growth and progression. Their ability to affect angiogenesis, which is crucial for tumor cell growth, makes them valuable for cancer research .
Chemical Synthesis
The compound’s reactivity due to its tautomeric form enables it to undergo various chemical reactions, making it a useful building block in chemical synthesis for creating diverse molecular structures .
Pharmacological Studies
Imidazo[4,5-b]pyridines can interact with components of the immune system, enzymes involved in carbohydrate metabolism, and other cellular pathways, indicating their potential in pharmacological research .
Analytical Chemistry
As a reference compound with a defined structure and reactivity, it can be used in analytical chemistry to develop new methods or as a standard in various analyses.
Mechanism of Action
While the specific mechanism of action for 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is not mentioned in the search results, imidazopyridines in general are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-bromo-3-methylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AERQLDMEKUZFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439605 | |
Record name | 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
37805-78-0 | |
Record name | 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37805-78-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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